molecular formula C13H10F3N5 B2808406 N-(2-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1021093-17-3

N-(2-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2808406
CAS RN: 1021093-17-3
M. Wt: 293.253
InChI Key: NSVAZZJGOAMXGY-UHFFFAOYSA-N
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Description

“N-(2-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a compound that has been mentioned in the context of various studies. It is a derivative of pyrimidin-4-amine . Pyrimidin-4-amine compounds have been studied for their potential as antitubercular agents . They have also been explored for their potential as pesticides .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, a series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were successfully synthesized in three steps with high yields . Another study described the synthesis of a series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by various methods such as 1H NMR, 13C NMR, and HRMS .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described. For instance, the cyclocondensation reaction of (benzo[d]thiazolyl)guanidine with either 4-alkoxy-4-alkyl(aryl/heteroaryl)-1,1,1-trifluoroalk-3-en-2-ones or 2,2,2-trifluoro-1-(2-methoxycyclohexen-1-en-1-yl)ethanone has been used .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been evaluated. For instance, the Lipinski parameters and the total antioxidant activity of a new series of secondary arylamines were evaluated .

Mechanism of Action

While the specific mechanism of action for “N-(2-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is not mentioned in the retrieved papers, similar compounds have shown activity against various targets. For example, some pyrimidin-4-amine compounds have shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .

Future Directions

The future directions for research on similar compounds include further development and optimization. For instance, one study highlighted a compound as a promising candidate for further development as a multi-targeted kinase inhibitor . Another study emphasized the importance of discovering new pesticides with new modes of action due to the increasing evolution of pesticide resistance .

properties

IUPAC Name

N-[[2-(trifluoromethyl)phenyl]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N5/c14-13(15,16)10-4-2-1-3-8(10)5-17-11-9-6-20-21-12(9)19-7-18-11/h1-4,6-7H,5H2,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVAZZJGOAMXGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC=NC3=C2C=NN3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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